(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine
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Overview
Description
(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine is an organic compound that features a methoxy group and a trifluoromethyl group attached to a phenyl ring, with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine typically involves the following steps:
Nitration: The starting material, 4-methoxytoluene, undergoes nitration to form 4-methoxy-3-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-methoxy-3-aminotoluene.
Trifluoromethylation: The amino group is then trifluoromethylated to produce 4-methoxy-3-(trifluoromethyl)aniline.
Hydrazination: Finally, the aniline derivative is treated with hydrazine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .
Scientific Research Applications
(4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with various molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. It can also participate in redox reactions, where it either gains or loses electrons .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the methoxy group.
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
[4-methoxy-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-3-2-5(13-12)4-6(7)8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
BXRLPIWULNKVCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)C(F)(F)F |
Origin of Product |
United States |
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